Cas no 2228210-05-5 (2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid)

2-1-(3-Fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid is a fluorinated cyclopropyl derivative featuring a methoxyacetic acid moiety. Its unique structure, combining a substituted phenyl ring with a cyclopropane core, enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The fluorine and methyl substituents on the phenyl ring contribute to increased metabolic stability and lipophilicity, while the cyclopropyl group may confer conformational rigidity. The methoxyacetic acid functionality offers versatility for further derivatization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, where its structural motifs can influence binding affinity and selectivity. Its well-defined synthetic pathway ensures reproducibility for research applications.
2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid structure
2228210-05-5 structure
Product Name:2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid
CAS No:2228210-05-5
MF:C13H15FO3
MW:238.254807710648
CID:5997701
PubChem ID:165838521
Update Time:2025-05-20

2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid
    • 2-[1-(3-fluoro-4-methylphenyl)cyclopropyl]-2-methoxyacetic acid
    • 2228210-05-5
    • EN300-1798486
    • Inchi: 1S/C13H15FO3/c1-8-3-4-9(7-10(8)14)13(5-6-13)11(17-2)12(15)16/h3-4,7,11H,5-6H2,1-2H3,(H,15,16)
    • InChI Key: PGAOEADHVUMBJF-UHFFFAOYSA-N
    • SMILES: FC1=C(C)C=CC(=C1)C1(C(C(=O)O)OC)CC1

Computed Properties

  • Exact Mass: 238.10052250g/mol
  • Monoisotopic Mass: 238.10052250g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.5Ų

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Additional information on 2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid

Introduction to 2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic Acid (CAS No. 2228210-05-5)

2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid (CAS No. 2228210-05-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its unique structural framework, combines a cyclopropyl group with a fluoro-substituted aromatic ring, making it a promising candidate for further exploration in medicinal chemistry. The presence of both fluoro and methyl substituents on the phenyl ring enhances its pharmacological potential, particularly in modulating biological pathways associated with inflammation, pain, and neurodegenerative diseases.

The fluoro moiety is a well-documented pharmacophore in drug development, known for its ability to improve metabolic stability, binding affinity, and overall bioavailability of therapeutic agents. In contrast, the methyl group contributes to the lipophilicity of the molecule, which is crucial for crossing biological membranes. The cyclopropyl ring adds another layer of complexity, influencing both the electronic properties and steric interactions of the compound. This combination of structural features makes 2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid a versatile scaffold for designing novel pharmacological entities.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly evaluate the biological activity of such compounds. Studies have indicated that derivatives of this class exhibit potential inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The methoxyacetic acid moiety further contributes to the compound's ability to interact with biological targets, suggesting its utility in developing anti-inflammatory and analgesic agents.

In addition to its anti-inflammatory potential, preliminary research has explored the 2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid's role in modulating neurotransmitter systems. The structural similarity to known analgesics has prompted investigations into its efficacy as a pain reliever. Preclinical studies have shown promising results in animal models, where the compound demonstrated reduced hypersensitivity responses without significant side effects. These findings align with the growing interest in developing non-opioid pain management solutions.

The synthesis of 2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid presents unique challenges due to the complexity of its framework. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and enantioselective synthesis, have been employed to achieve high yields and purity. The use of fluorinated intermediates has been particularly crucial in introducing the fluoro-substituent at the desired position on the aromatic ring. These synthetic strategies not only highlight the compound's synthetic challenge but also showcase the ingenuity required in modern drug development.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for any pharmaceutical candidate like 2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid. Quality control measures must be stringent to guarantee consistency and safety throughout production. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the compound's identity and purity.

The future direction of research on 2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid lies in exploring its mechanism of action and optimizing its pharmacokinetic properties. Investigating how this compound interacts with specific proteins and enzymes at a molecular level will provide insights into its therapeutic potential. Additionally, formulating derivatives with improved solubility and bioavailability could enhance its clinical applicability.

Collaborations between academic institutions and pharmaceutical companies are vital for advancing such research. By leveraging interdisciplinary approaches, scientists can accelerate the translation of laboratory findings into viable therapeutic options. The global emphasis on addressing unmet medical needs underscores the importance of compounds like 2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid, which hold promise for treating a range of diseases.

In conclusion,2-1-(3-fluoro-4-methylphenyl)cyclopropyl-2-methoxyacetic acid represents a significant advancement in pharmaceutical chemistry due to its innovative structure and potential therapeutic applications. Its unique combination of structural features positions it as a valuable candidate for further investigation into anti-inflammatory, analgesic, and neuroprotective treatments. As research continues to uncover new possibilities for this compound,its role in addressing critical health challenges may become increasingly prominent.

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